molecular formula C9H7NO2 B023324 8-Hydroxyquinoline 1-oxide CAS No. 1127-45-3

8-Hydroxyquinoline 1-oxide

Cat. No.: B023324
CAS No.: 1127-45-3
M. Wt: 161.16 g/mol
InChI Key: FJKUOCCQEBLPNX-UHFFFAOYSA-N
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Description

8-Quinolinol N-oxide is a toxicant which can suppress luminescence of an indicator bacterium Photobacterium phosphoreum. It forms two types of complexes with gold(III) and palladium(II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds.

Mechanism of Action

Target of Action

8-Hydroxyquinoline-N-oxide, also known as 8-Hydroxyquinoline 1-oxide or 8-Hydroxyquinoline N-oxide, exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is known to interact with 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are considered to be promising therapeutic biotargets for various human diseases .

Mode of Action

8-Hydroxyquinoline-N-oxide acts as an oxidizing agent . It can react with hydrides, oxidizing hydrogen atoms into water and forming corresponding amines . It can also undergo oxidation reactions with amine compounds to form corresponding N-oxide amine products . Furthermore, it has an oxidizing effect on aldehydes and ketones, oxidizing them into corresponding carboxylic acids .

Biochemical Pathways

The compound is known to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . It is also reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Pharmacokinetics

It is known that the compound iox1, a derivative of 8-hydroxyquinoline, suffers from low cell permeability . This suggests that the bioavailability of 8-Hydroxyquinoline-N-oxide might be influenced by similar factors.

Result of Action

The result of the action of 8-Hydroxyquinoline-N-oxide is the inhibition of certain enzymes and the oxidation of specific substrates. This leads to changes in the methylation status of nucleic acids and potentially impacts gene expression . The compound’s antimicrobial, anticancer, and antifungal effects are likely a result of these molecular and cellular changes .

Action Environment

The action of 8-Hydroxyquinoline-N-oxide can be influenced by environmental factors. For instance, it has a strong odor and is typically handled in well-ventilated environments . Furthermore, its oxidizing properties suggest that it might be sensitive to reducing environments .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-N-oxide exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely dependent on the specific biochemical context.

Cellular Effects

8-Hydroxyquinoline-N-oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to exhibit high antiproliferative activity against certain cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 8-Hydroxyquinoline-N-oxide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it forms two types of complexes with gold (III) and palladium (II): type I are ion-associated compounds containing hydrogen bond and the other is the six-membered metal chelates containing metal-oxygen bonds .

Dosage Effects in Animal Models

The effects of 8-Hydroxyquinoline-N-oxide can vary with different dosages in animal models. For instance, it has been reported that the compound exhibits high antiproliferative activity against certain cancer cells at specific concentrations

Metabolic Pathways

8-Hydroxyquinoline-N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Properties

IUPAC Name

1-oxidoquinolin-1-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUOCCQEBLPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150142
Record name 8-Quinolinol, N-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-45-3
Record name 8-Hydroxyquinoline N-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyquinoline 1-oxide
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Record name 8-Quinolinol, N-oxide
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Record name Quinolin-8-ol 1-oxide
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Record name 8-HYDROXYQUINOLINE N-OXIDE
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Synthesis routes and methods I

Procedure details

To a solution of 8-hydroxyquinoline (1.45 g, 10 mmol) in dichloromethane (50 ml) was added 3-chloroperbenzoic acid (MCPBA) (1.24 g, 13 mmol). The mixture was stirred at room temperature for 10 min, poured into 1.0N sodium bicarbonate (100 ml), and then extracted with dichloromethane (3×50 ml). The extract was washed with water, dried over magnesium sulfate, and evaporated to give a brown solid which was crystallized from dichloromethane and diethyl ether affording 8-Hydroxyquinoline 1-oxide (5a) (1.34 g, 83%) as yellow needle crystals. mp: 132°-133° C.; 1H-NMR (CDCl3): δ7.04-8.28 (m, 6H, Ar--H), 15.02 (br s, 1H, OH).
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1.45 g
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1.24 g
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

59.74 g (411 mmol) of 8-hydroxyquinoline, 350 ml (822 mmol) of dichloromethane, 82.2 ml of 35% aqueous hydrogen peroxide solution and 0.52 g (2.5 mmol) of methylrhenium trioxide (MTO) are placed in a 1 l round-bottomed flask. The reaction mixture is stirred at ambient temperature (25° C.) for 24 h and then 80 ml of aqueous hydrogen peroxide solution and 0.32 g of manganese dioxide are successively added. The mixture is stirred for 1 h 30 and then separated by settling. The aqueous phase is extracted with dichloromethane (2×200 ml). The organic phases are combined, dried over sodium sulfate, filtered and concentrated under vacuum to provide 64 g of 8-hydroxyquinoline N-oxide in the form of an organe-colored solid; M.p.=112° C. (Yield: 97%)
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59.74 g
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350 mL
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82.2 mL
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0.52 g
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80 mL
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0.32 g
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Synthesis routes and methods IV

Procedure details

8-Quinolinol (351 g, 2.42 mol) was dissolved in dichloromethane (3.5 L) and, under ice-water cooling, meta-chloroperbenzoic acid (675.3 g, 2.74 mol) was added thereto in portions, and the mixture was stirred at room temperature for 2 hours. Insoluble matter was removed by filtration and was washed with dichloromethane. The filtrate and the washing were mixed and concentrated under reduced pressure. To the residue, 2% aqueous ammonia (2.1 L) was added and the mixture was stirred at room temperature overnight. The precipitate was collected by filtration, washed with purified water, and dried under reduced pressure to obtain 8-hydroxyquinoline-N-oxide (318.4 g).
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351 g
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3.5 L
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675.3 g
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Synthesis routes and methods V

Procedure details

The 5-, 6-, 7- and 8-hydroxycarbostyrils used for the preparation of the starting material used in the present invention are described in Berichte, Vol. 20, page 2172, 1887; Journal of Organic Chemistry, Vol. 36, pp 3490-3493, 1971 and ibid, Vol. 33, pp 1089-1092, 1968. Briefly, 5-hydroxycarbostyril can be prepared by fusing 5-hydroxyquinoline with a caustic alkali such as sodium hydroxide or potassium hydroxide, and 8-hydroxycarbostyril can be prepared by reacting 8-hydroxyquinoline with hydrogen peroxide in glacial acetic acid to produce 8-hydroxyquinoline 1-oxide which is then refluxed in acetic anhydride to obtain acetoxycarbostyril and hydrolyzing the resulting acetoxycarbostyril with concentrated hydrochloric acid to give the desired 8-hydroxycarbostyril. The 6- and 7-hydroxycarbostyrils can be prepared in a similar manner to those described above.
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7- and 8-hydroxycarbostyrils
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 8-hydroxyquinoline-N-oxide?

A1: 8-Hydroxyquinoline-N-oxide has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing 8-hydroxyquinoline-N-oxide?

A2: Researchers commonly employ infrared (IR), Raman, UV-Vis, and NMR spectroscopy to characterize 8-hydroxyquinoline-N-oxide and its complexes. These techniques provide valuable information about the molecule's structure, vibrational modes, electronic transitions, and proton environments. [, , ]

Q3: How does the N-oxide group in 8-hydroxyquinoline-N-oxide influence its properties compared to 8-hydroxyquinoline?

A3: The N-oxide group significantly impacts the compound's properties by:

  • Modifying electron distribution: It increases the electron density on the oxygen atom, enhancing its ability to coordinate with metal ions. []
  • Altering acidity: The N-oxide group increases the acidity of the hydroxyl proton, affecting its ionization constants and complexation behavior. []
  • Influencing stability constants: Metal complexes of 8-hydroxyquinoline generally exhibit higher stability constants compared to their 8-hydroxyquinoline-N-oxide counterparts. This difference is attributed to the higher basicity of the 8-hydroxyquinoline anion. []

Q4: How does 8-hydroxyquinoline-N-oxide interact with metal ions?

A4: 8-Hydroxyquinoline-N-oxide acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the N-oxide group and the deprotonated hydroxyl oxygen. This interaction forms stable chelate complexes with various metal ions. [, , , ]

Q5: What is the significance of the "gadolinium break" observed in lanthanide complexes of 8-hydroxyquinoline-N-oxide?

A5: The "gadolinium break" refers to the trend of increasing stability constants across the lanthanide series, reaching a peak at gadolinium, followed by a slight decrease. This phenomenon is observed in both 8-hydroxyquinoline and its N-oxide complexes and is attributed to a combination of electronic and steric factors. []

Q6: What are some applications of 8-hydroxyquinoline-N-oxide and its derivatives in analytical chemistry?

A6: 8-Hydroxyquinoline-N-oxide and its derivatives serve as valuable reagents in analytical chemistry for:

  • Selective extraction: They selectively extract metal ions from solutions, facilitating their separation and preconcentration. []
  • Gravimetric determination: They form insoluble complexes with specific metal ions, enabling their gravimetric determination. []
  • Spectrophotometric analysis: The formation of colored complexes allows for the spectrophotometric determination of metal ions. []

Q7: Can you elaborate on the anticancer activity of 8-hydroxyquinoline-N-oxide and its complexes?

A7: Research indicates that certain lanthanide(III) complexes containing 8-hydroxyquinoline-N-oxide and 1,10-phenanthroline ligands demonstrate potent antiproliferative activity against cisplatin-resistant cancer cells. Notably, these complexes induce apoptosis and autophagy in these cells, potentially overcoming cisplatin resistance. []

Q8: How is computational chemistry used to study 8-hydroxyquinoline-N-oxide?

A8: Researchers utilize computational techniques, such as Density Functional Theory (DFT), to investigate:

  • Molecular geometry: Predicting the three-dimensional structure and bond lengths of the molecule. []
  • Vibrational frequencies: Calculating the vibrational modes of the molecule and comparing them to experimental data. []

Q9: What is the role of Structure-Activity Relationship (SAR) studies in understanding 8-hydroxyquinoline-N-oxide derivatives?

A9: SAR studies explore the relationship between the structure of 8-hydroxyquinoline-N-oxide derivatives and their biological activity. By systematically modifying substituents on the quinoline ring, researchers gain insights into the pharmacophore and identify derivatives with improved potency, selectivity, and pharmacological properties. [, ]

Q10: What factors influence the stability of 8-hydroxyquinoline-N-oxide and its complexes?

A10: Stability can be affected by:

    Q11: What formulation strategies can improve the stability, solubility, or bioavailability of 8-hydroxyquinoline-N-oxide and its complexes?

    A11: Formulation strategies include:

    • Encapsulation: Encapsulating the compound within nanoparticles or liposomes can protect it from degradation and improve its delivery to target sites. []

    Q12: Are there any specific SHE (Safety, Health, and Environment) considerations associated with handling 8-hydroxyquinoline-N-oxide and its derivatives?

    A12: While specific SHE data for this compound might be limited, it is crucial to handle all chemicals with care. Researchers should consult safety data sheets, wear appropriate personal protective equipment, and follow established laboratory safety protocols. []

    Q13: What are some promising areas for future research on 8-hydroxyquinoline-N-oxide and its derivatives?

    A13: * Developing more potent and selective anticancer agents: Optimizing the structure of 8-hydroxyquinoline-N-oxide-based complexes to enhance their anticancer activity and target selectivity. []* Exploring novel applications in catalysis: Investigating the catalytic potential of these compounds in organic reactions. []* Understanding their environmental fate and impact: Studying their degradation pathways, ecotoxicological effects, and developing strategies for their safe disposal and potential recycling. [, ]* Investigating drug delivery and targeting: Developing targeted drug delivery systems to improve the therapeutic index and reduce off-target effects. []

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